(R)-2-(1-aminoethyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]aniline |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,9-10H2,1H3/t6-/m1/s1 |
InChI Key |
QLQQOKKKXYRMRG-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1N)N |
Canonical SMILES |
CC(C1=CC=CC=C1N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 2 1 Aminoethyl Aniline and Its Stereoisomers
Asymmetric Synthetic Routes to Access Enantiopure 2-(1-Aminoethyl)aniline (B1586443)
Asymmetric synthesis provides the most direct pathways to enantiomerically pure compounds, including (R)-2-(1-aminoethyl)aniline. These routes strategically introduce chirality to achieve the desired stereoisomer with high enantiomeric excess.
Diastereoselective Approaches Utilizing Chiral Precursors
Diastereoselective synthesis relies on the use of a chiral auxiliary or a chiral starting material to direct the stereochemical outcome of a reaction. In the context of synthesizing this compound, a chiral precursor can be employed to create a new stereocenter with a specific configuration relative to the existing one. Although specific examples for the direct synthesis of this compound using this approach are not extensively detailed in the provided search results, the general principle involves reacting a prochiral substrate with a chiral reagent or auxiliary to form diastereomers that can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target molecule.
Enantioselective Catalytic Transformations (e.g., Asymmetric Reduction of Prochiral Intermediates)
Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering high efficiency and atom economy. acs.org The asymmetric reduction of prochiral imines is a particularly direct and effective method for preparing chiral amines. acs.orgnih.gov This approach has been successfully applied in various contexts, including the industrial-scale production of other chiral amines. nih.gov
The general strategy involves the reduction of a prochiral imine precursor of 2-(1-aminoethyl)aniline using a chiral catalyst. Transition metal complexes, particularly those of iridium and rhodium with chiral ligands, have proven to be highly effective for the asymmetric hydrogenation of imines. acs.orgnih.gov For instance, iridium complexes with phosphino-oxazoline ligands have demonstrated high activity and enantioselectivity in the reduction of N-aryl imines. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).
A key prochiral intermediate for the synthesis of this compound would be 2-acetyl-N-aryliminoaniline. The asymmetric reduction of this intermediate, catalyzed by a suitable chiral transition metal complex, would directly yield the desired (R)-enantiomer. The success of this transformation hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the imine.
| Catalyst Type | Ligand Class | Key Features | Potential Application |
| Iridium(III) complexes | Chiral Cyclopentadienyl | Robust and efficient for asymmetric hydrogenation of oximes. acs.orgnih.gov | Could be adapted for the asymmetric reduction of related C=N bonds. |
| Iridium complexes | Phosphino-oxazoline | High activity and enantioselectivity for N-aryl imines. nih.gov | Direct asymmetric hydrogenation of the imine precursor to this compound. |
| Ruthenium complexes | Chiral Phosphine | Effective for asymmetric hydrogenation of tetrasubstituted fluoroenamides. nih.gov | Potential for reducing related prochiral enamides or imines. |
Biocatalytic Synthesis and Enzymatic Resolution Strategies
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. wikipedia.orgnih.gov Enzymes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases are capable of catalyzing the asymmetric synthesis of chiral amines with high enantioselectivity. researchgate.netyork.ac.ukresearchgate.net
Biocatalytic Asymmetric Reduction: Imine reductases (IREDs) are particularly relevant as they catalyze the NADPH-dependent asymmetric reduction of prochiral imines to chiral amines. researchgate.netnih.gov An (R)-selective IRED could be employed to directly reduce the corresponding imine precursor to this compound. The use of whole-cell biocatalysts containing overexpressed IREDs can be a practical and cost-effective approach. researchgate.netnih.gov
Enzymatic Kinetic Resolution: An alternative biocatalytic strategy is the enzymatic kinetic resolution of a racemic mixture of 2-(1-aminoethyl)aniline. This method involves the use of an enzyme, such as a lipase (B570770), to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer and the acylated product. researchgate.net For example, Candida antarctica lipase B has been used for the kinetic resolution of various primary amines through enantioselective acetylation. researchgate.net The efficiency of the resolution is determined by the enantioselectivity of the enzyme.
| Biocatalytic Method | Enzyme Class | Principle | Application to this compound |
| Asymmetric Synthesis | Imine Reductase (IRED) | Asymmetric reduction of a prochiral imine. researchgate.net | Direct synthesis from an imine precursor using an (R)-selective IRED. |
| Kinetic Resolution | Lipase | Selective acylation of one enantiomer in a racemic mixture. researchgate.net | Separation of (R)- and (S)-2-(1-aminoethyl)aniline. |
| Asymmetric Synthesis | Amine Dehydrogenase (AmDH) | Reductive amination of a ketone precursor. york.ac.uk | Synthesis from 2-aminoacetophenone (B1585202). |
Classical Preparative Methods and their Stereocontrol Aspects
Classical methods for amine synthesis can also be adapted to produce enantiomerically enriched 2-(1-aminoethyl)aniline, often through the control of stereochemistry in key reaction steps.
Transformation of Oxime Intermediates for 2-(1-Aminoethyl)aniline Precursors
The reduction of oximes is a well-established method for the synthesis of primary amines. nih.gov However, achieving stereocontrol in the reduction of prochiral oximes to chiral amines can be challenging. nih.gov The selective reduction of oximes to the corresponding chiral amines without over-reduction or cleavage of the N-O bond is a key consideration. acs.orgnih.gov
Recent advancements have shown that chiral iridium(III) complexes can catalyze the asymmetric hydrogenation of oximes to chiral hydroxylamines with high stereocontrol. acs.orgnih.gov While the direct asymmetric reduction of an oxime to a primary amine is less common, the development of catalysts for this transformation is an active area of research. For the synthesis of 2-(1-aminoethyl)aniline, this would involve the reduction of 2-(1-(hydroxyimino)ethyl)aniline. The stereochemical outcome would depend on the catalyst and reaction conditions employed.
A study on the selective synthesis of primary anilines from cyclohexanone (B45756) oximes using a palladium catalyst on a layered double hydroxide (B78521) support demonstrates a different transformation pathway involving a dehydration/dehydrogenation sequence. nih.govresearchgate.net While not a direct asymmetric synthesis, this highlights the reactivity of oximes in forming aromatic amines.
Reductive Amination Strategies for 2-(1-Aminoethyl)aniline
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgyoutube.com It involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.org This process can be performed in a one-pot reaction. wikipedia.orgyoutube.com
For the synthesis of 2-(1-aminoethyl)aniline, a direct reductive amination would involve the reaction of 2-aminoacetophenone with ammonia (B1221849) in the presence of a reducing agent. To achieve an enantiomerically pure product, an asymmetric reductive amination would be necessary, employing a chiral catalyst to control the stereochemistry of the reduction step. wikipedia.org Various reducing agents can be used, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. youtube.commasterorganicchemistry.com The choice of reducing agent is critical to avoid side reactions, such as the reduction of the ketone before imine formation. masterorganicchemistry.com
The development of chiral catalysts for direct asymmetric reductive amination is an ongoing area of research, with chiral half-sandwich iridium catalysts showing promise. researchgate.net
| Method | Key Intermediate | Reagents | Stereocontrol |
| Oxime Reduction | 2-(1-(hydroxyimino)ethyl)aniline | Reducing agent (e.g., catalytic hydrogenation) | Can be challenging; requires chiral catalysts for asymmetric reduction. nih.gov |
| Reductive Amination | 2-aminoacetophenone | Ammonia, reducing agent | Requires a chiral catalyst for asymmetric reductive amination. wikipedia.orgresearchgate.net |
Optimization of Reaction Conditions and Stereochemical Purity for this compound
The successful synthesis of enantiopure this compound is critically dependent on the optimization of reaction conditions and the subsequent purification to remove the unwanted (S)-enantiomer. Key parameters that are often manipulated to enhance stereochemical purity include the choice of chiral resolving agent, solvent, temperature, and reaction time.
Development of Efficient Purification Protocols for Enantiopure Diamines
The separation of enantiomers, a process known as resolution, is a challenging yet essential step in obtaining optically pure compounds. For diamines like 2-(1-aminoethyl)aniline, several strategies have been developed, primarily centered around diastereomeric salt formation, enzymatic resolution, and chiral chromatography.
Diastereomeric Salt Crystallization
A widely employed method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Tartaric acid and its derivatives are common resolving agents for this purpose.
The efficiency of this method is highly dependent on the choice of resolving agent and the crystallization solvent. Research on analogous chiral amines has demonstrated that a systematic screening of various chiral acids and solvents is crucial for identifying optimal conditions that lead to a significant difference in the solubility of the diastereomeric salts. For instance, in the resolution of a similar compound, 1-phenylethylamine, (-)-tartaric acid in methanol (B129727) has been shown to be effective. The process typically involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, followed by filtration and liberation of the desired enantiomer by treatment with a base.
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Amine (%) |
| (-)-Tartaric Acid | Methanol | 85 | >95 |
| (+)-Camphorsulfonic Acid | Ethanol | 70 | 92 |
| N-acetyl-L-leucine | Isopropanol (B130326) | 65 | 88 |
Interactive Data Table: Diastereomeric Salt Resolution of a Model Aromatic Amine (Data is illustrative and based on typical results for similar compounds)
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for the separation of enantiomers. This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.
Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for the kinetic resolution of a variety of chiral amines. The process involves the reaction of the racemic amine with an acyl donor, such as an ester, in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer, typically the (R)-enantiomer in the case of many primary amines, leaving the (S)-enantiomer unreacted.
Optimization of this process involves screening different acyl donors, solvents, and reaction temperatures to maximize both the conversion and the enantioselectivity (E-value). For structurally similar amines, studies have shown that using ethyl acetate (B1210297) as both the solvent and acyl donor at a moderate temperature can lead to high enantiomeric excess of the remaining amine.
| Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Amine (%) | E-value |
| Ethyl Acetate | Ethyl Acetate | 40 | 50 | >99 | >200 |
| Isopropenyl Acetate | Toluene | 30 | 48 | 98 | 150 |
| Vinyl Butyrate | Hexane | 50 | 52 | 97 | 120 |
Interactive Data Table: Enzymatic Kinetic Resolution of a Racemic Aromatic Amine using CALB (Data is illustrative and based on typical results for similar compounds)
Chiral Chromatography
Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers. This method offers the advantage of high resolution and the ability to isolate both enantiomers in high purity. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amines.
The development of a successful chiral HPLC method involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. For aromatic amines, normal-phase chromatography with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is often effective. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90/10) + 0.1% Diethylamine | 1.0 | >2.0 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80/20) + 0.1% Diethylamine | 0.8 | 1.8 |
| Chiral Crown Ether | Methanol/Water (80/20) with perchloric acid | 0.5 | >1.5 |
Interactive Data Table: Chiral HPLC Separation of a Racemic Aromatic Diamine (Data is illustrative and based on typical results for similar compounds)
The development of these efficient purification protocols is crucial for advancing the applications of this compound and other enantiopure diamines in various fields of science and technology. Continued research into novel resolving agents, more selective enzymes, and advanced chromatographic materials will undoubtedly lead to even more efficient and scalable methods for obtaining these valuable chiral compounds.
Coordination Chemistry and Ligand Design Principles of R 2 1 Aminoethyl Aniline
Structural Design of (R)-2-(1-Aminoethyl)aniline as a Chiral Bidentate Ligand
This compound is a chiral diamine that serves as a bidentate ligand, coordinating to a metal center through its two nitrogen donor atoms. Its structure is pivotal in the formation of chiral metal complexes, influencing their stereochemistry, stability, and catalytic activity.
Stereochemical Considerations in Metal-Ligand Chelation with Chiral Diamines
The chelation of chiral diamines, such as this compound, to a metal center introduces significant stereochemical complexity. The coordination of a bidentate ligand to an octahedral metal center can result in the formation of Δ (delta) and Λ (lambda) isomers, which are non-superimposable mirror images. nih.govlibretexts.org The specific stereoisomer formed is often influenced by the inherent chirality of the ligand. In the case of this compound, the (R)-configuration at the stereocenter directs the conformation of the five-membered chelate ring formed upon coordination.
Electronic and Steric Influence on Ligand-Metal Interactions
The interaction between a ligand and a metal is governed by a combination of electronic and steric factors, which dictate the stability and reactivity of the resulting complex. nih.govrsc.org
Steric Effects: The steric bulk of the ligand plays a critical role in determining the coordination geometry and the accessibility of the metal center to substrates. rsc.orgresearchgate.net In this compound, the methyl group on the ethylamino side chain introduces steric hindrance. This steric bulk can influence the preferred coordination geometry and can create a specific chiral environment around the metal center. This chiral pocket is essential for enantioselective catalysis, as it can differentiate between enantiomeric transition states during a chemical reaction. The steric demands of the ligand can also affect the stability of the complex, with excessive steric hindrance potentially leading to ligand dissociation. rsc.org
Synthesis and Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the chiral ligand in an appropriate solvent. idosr.orgbohrium.com The choice of metal, counter-ion, and reaction conditions can significantly influence the structure and properties of the resulting complex.
Preparation of Chiral Organometallic Frameworks
Chiral organometallic frameworks, including Metal-Organic Frameworks (MOFs), can be constructed using chiral ligands like this compound. frontiersin.org The synthesis of these frameworks often employs solvothermal methods, where the metal salt and the chiral ligand are heated in a solvent or a mixture of solvents. frontiersin.org This process allows for the controlled self-assembly of the metal ions and organic linkers into extended, porous structures.
Spectroscopic and Diffraction-Based Elucidation of Complex Architectures
A variety of analytical techniques are employed to fully characterize the structure and properties of transition metal complexes containing this compound.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal center. acs.org Shifts in the stretching frequencies of the N-H bonds and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations provide evidence of complex formation. acs.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. acs.org Ligand-to-metal charge transfer (LMCT) and d-d transitions can be observed, which are characteristic of the coordination environment and the electronic structure of the metal ion. grafiati.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the structure in solution. acs.org Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm complexation and provide insights into the symmetry of the complex. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying chiral molecules. pace.edu It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational features of the chiral metal complex in solution. pace.edu
Diffraction-Based Methods:
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity of bulk samples and can be employed to identify the phases present in a solid-state reaction or to confirm the structure of a microcrystalline material by comparing the experimental pattern with a simulated one from single-crystal data. researchgate.net
The following table summarizes the key characterization techniques and the information they provide:
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination, identification of functional groups. acs.org |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (d-d, LMCT), information on coordination environment. acs.orggrafiati.com |
| Nuclear Magnetic Resonance (NMR) | Solution-state structure of diamagnetic complexes, ligand conformation. acs.orgresearchgate.net |
| Circular Dichroism (CD) | Absolute configuration and solution conformation of chiral complexes. pace.edu |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. researchgate.net |
| Powder X-ray Diffraction (PXRD) | Crystallinity and phase identification of bulk materials. researchgate.net |
Rational Ligand Design for Enhanced Catalytic Performance
The design of chiral ligands is a cornerstone of asymmetric catalysis. nih.govresearchgate.net By systematically modifying the structure of a ligand like this compound, it is possible to fine-tune the steric and electronic properties of the resulting metal catalyst to achieve higher activity and enantioselectivity for a specific chemical transformation.
Rational ligand design involves making targeted modifications to the ligand scaffold. For this compound, this could include:
Varying substituents on the aniline (B41778) ring: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the metal center, thereby influencing its catalytic activity. nih.gov
Modifying the alkyl group at the chiral center: Replacing the methyl group with larger or more sterically demanding groups can create a more defined chiral pocket around the metal, potentially leading to higher enantioselectivity. rsc.org
Introducing additional functional groups: Incorporating other donor atoms or functional moieties can lead to ligands with different denticities or create secondary interactions with the substrate, which can enhance catalytic performance.
For example, in palladium-catalyzed asymmetric allylic alkylation, the electronic nature of the ligand has been shown to significantly impact both the reactivity and the enantioselectivity of the reaction. nih.gov Similarly, in ruthenium-catalyzed transfer hydrogenation, the architecture of the chiral ligand is crucial for achieving high catalytic activity. acs.org By understanding the relationship between the ligand structure and the catalytic outcome, new and more effective catalysts can be developed for a wide range of enantioselective transformations.
Modulation of Ligand Backbone and Substituent Effects on Coordination Behavior
The coordination behavior of this compound can be systematically tuned by modifying its molecular structure. These modifications, which include altering the ligand backbone and introducing various substituents, have profound effects on the steric and electronic properties of the resulting metal complexes, thereby influencing their geometry, stability, and reactivity.
The steric environment around the metal center is also a critical design element. Introducing bulky substituents on the ligand backbone can create a specific chiral pocket, enforcing a particular coordination geometry and restricting the approaches of substrates in catalytic applications. This principle is fundamental in creating highly selective catalysts. For example, modifying the ligand by creating Schiff base derivatives through condensation of the primary amine groups with various aldehydes can introduce significant steric bulk and new electronic features.
The coordination of the two diastereotopic protons on the CH2 group can be influenced by the electronic nature of substituents on the ligand. In related chiral ligand systems, electron-withdrawing groups have been observed to lead to well-resolved NMR signals for these protons, while electron-donating groups can cause signal broadening, indicating changes in the stereoinversion barrier at the metal center. acs.org
Table 1: Hypothetical Effect of Aniline Ring Substituents on a Generic M-[this compound]Cl₂ Complex
| Substituent (at C4/C5) | Electronic Effect | Expected M-N(aromatic) Bond Length (Å) | Expected Catalytic Activity (Relative) |
| -NO₂ | Electron-Withdrawing | Longer | Lower |
| -H | Neutral | Baseline | Baseline |
| -OCH₃ | Electron-Donating | Shorter | Higher |
| -N(CH₃)₂ | Strongly Electron-Donating | Shortest | Highest |
This table presents hypothetical data based on established coordination chemistry principles to illustrate the expected trends. Actual values would require experimental verification.
The formation of Schiff base derivatives from this compound and various aldehydes is a common strategy to create more complex, often tetradentate, ligands. The properties of these resulting ligands and their metal complexes are heavily influenced by the nature of the aldehyde used. researchgate.netinternationaljournalcorner.comresearchgate.netnih.gov This approach highlights how the ligand backbone can be extended and functionalized to achieve desired coordination behaviors. researchgate.net
Chiral Induction Mechanisms in Metal-Chiral Diamine Complexes
Chiral induction is the process by which the stereochemical information from a chiral ligand is transferred to other parts of a molecule or to a reacting substrate. In complexes of this compound, the stereochemistry of the final metal complex is directly influenced by the (R)-configuration of the ligand's chiral center.
When this compound coordinates to a metal ion, the resulting five-membered chelate ring is forced into a specific puckered conformation, typically described as either λ or δ. Due to the steric constraints imposed by the methyl group at the chiral center, one of these conformations is strongly favored over the other. The methyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain, which locks the chelate ring into a single, predictable conformation. This is the first level of chiral induction.
In more complex systems, such as self-assembled metal-organic cages, the chirality of a building block like this compound can direct the stereochemistry of the entire supramolecular structure. cam.ac.uk The stereochemical information is transmitted through the rigid framework of the cage, ensuring the selective formation of a single enantiomeric form of the assembly. cam.ac.uk This mechanism relies on the efficient stereochemical coupling between the metal centers, which is often influenced by the rigidity and geometry of the ligands connecting them. cam.ac.uk
Furthermore, the coordination of the diamine to a metal can render the nitrogen atoms themselves stereogenic if they bear different substituents (including the metal and the rest of the ligand framework). The inherent chirality of the carbon backbone can then direct the stereochemistry at these newly formed chiral nitrogen centers, a phenomenon known as diastereomeric induction.
Table 2: Chirality Transfer in Metal Complexes of Chiral Diamines
| Chiral Ligand Configuration | Favored Chelate Ring Conformation | Resulting Metal Center Configuration (Typical for Octahedral) | Diastereomer Notation |
| (R) | δ (delta) | Δ (delta) | Δ-M-(R)-diamine |
| (S) | λ (lambda) | Λ (lambda) | Λ-M-(S)-diamine |
This table illustrates the generally observed correlation between the configuration of the chiral carbon in a 1,2-diamine ligand and the resulting chirality of the metal complex. The specific outcome can depend on the metal and other ligands present.
The ultimate goal of using chiral ligands like this compound is often to induce enantioselectivity in a chemical reaction. The chiral environment created around the metal center by the ligand dictates how a substrate can bind and react. By blocking certain pathways and favoring others based on steric and electronic interactions, the catalyst directs the reaction to preferentially form one enantiomer of the product over the other.
Catalytic Applications of R 2 1 Aminoethyl Aniline in Asymmetric Synthesis
Homogeneous Asymmetric Catalysis Mediated by (R)-2-(1-Aminoethyl)aniline Complexes
Complexes of this compound are potential catalysts for a variety of asymmetric transformations due to the ability of the two amine functionalities to coordinate with a metal center, creating a well-defined chiral environment.
Enantioselective Hydrogenation Reactions
Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis, particularly in the hydrogenation of prochiral ketones and imines. Ruthenium complexes incorporating a chiral diamine and a diphosphine ligand are highly effective for the asymmetric hydrogenation of ketones. Similarly, ruthenium(II) arene complexes with chiral amino carboxylate ligands are active catalysts for the asymmetric transfer hydrogenation of ketones from a hydrogen source like 2-propanol. nih.gov
In these systems, the reaction is often proposed to proceed via a bifunctional mechanism. nih.gov The metal-hydride species is responsible for delivering the hydride to the carbonyl carbon, while the N-H group of the diamine ligand forms a hydrogen bond with the carbonyl oxygen. This interaction creates a rigid, six-membered pericyclic transition state that dictates the facial selectivity of the hydride transfer, leading to high enantioselectivity. Given its structure, this compound is a suitable candidate for forming such catalytically active complexes, although specific performance data such as enantiomeric excess (ee) and turnover frequencies for its complexes are not widely reported.
Asymmetric C-C and C-X Bond Forming Reactions (e.g., Alkylation, Michael Additions)
This compound can function either as a chiral ligand for a metal catalyst or as an organocatalyst in asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. In organocatalysis, primary amines can react with carbonyl compounds to form chiral enamines or iminium ions. These intermediates then react with nucleophiles (in Michael additions) or electrophiles (in alkylations) with high stereocontrol. organic-chemistry.org
For metal-catalyzed processes, the diamine can coordinate to a metal center, such as copper or palladium, to create a chiral Lewis acid catalyst. This complex then activates the substrate towards nucleophilic attack. For instance, in conjugate addition reactions (Michael additions), the chiral catalyst coordinates to an α,β-unsaturated carbonyl compound, lowering its LUMO and shielding one face of the molecule, thereby directing the approach of the nucleophile. rug.nl While this is a well-established strategy for asymmetric synthesis, specific applications employing this compound are not prominently featured in the literature. organic-chemistry.orgrug.nl
Cascade Reactions and Multicomponent Cycloaromatizations
The aniline (B41778) moiety of this compound provides a reactive handle for initiating cascade reactions. For example, anilines can serve as promoters in cyclization-substitution cascade reactions, often proceeding through the in-situ formation of N,O-acetals or iminium ions that are then attacked by a nucleophile to forge new carbon-carbon bonds. nih.govbit.edu.cn Such processes allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot.
In multicomponent reactions, the amine can participate as one of the building blocks, reacting sequentially with other components to build a final product. While the potential exists to develop asymmetric variants of these reactions using the chirality of this compound to control the stereochemical outcome of the cascade, specific examples of such applications are not detailed in the surveyed research.
Heterogeneous Catalysis Incorporating Chiral 2-(1-Aminoethyl)aniline (B1586443)
Immobilizing a chiral catalyst onto a solid support is a key strategy for improving the sustainability of chemical processes by enabling catalyst recovery and reuse.
Design and Synthesis of Supported Chiral Catalysts
The immobilization of chiral amine catalysts like this compound onto insoluble supports transforms them into heterogeneous catalysts. Common supports include inorganic materials like silica (B1680970) and organic polymers such as polystyrene.
A prevalent method for immobilization on polymers involves the synthesis of an aniline monomer containing a polymerizable group (e.g., a vinyl group), followed by its copolymerization with a cross-linking agent like divinylbenzene. abo.fi This approach embeds the chiral unit directly into the polymer backbone. For instance, new polyaniline derivatives can be synthesized from ortho-substituted anilines via oxidative polymerization. nih.govrsc.orgresearchgate.netresearcher.lifenih.gov Alternatively, the chiral amine can be covalently anchored to a pre-functionalized polymer. For example, chloromethylated polystyrene can react with the primary or aromatic amine of the molecule to form a stable bond. The choice of the support and the method of immobilization can significantly influence the catalyst's performance by affecting the accessibility of the active sites. researchgate.net
Table 1: Common Supports for Heterogeneous Catalyst Design
| Support Material | Common Functionalization | Advantages |
| Polystyrene | Chloromethyl, Vinyl | Low cost, easy to functionalize, chemical stability. |
| Silica Gel | Aminopropyl (APTS), Mercaptopropyl (MPTS) | High surface area, thermal stability, rigid structure. |
| Magnetic Nanoparticles | Aminosilanes (e.g., APTES) | High surface area, easy separation with an external magnet. nih.govtheaic.org |
Recyclability and Stability Studies in Heterogeneous Systems
A critical advantage of heterogeneous catalysts is their potential for recycling. The recyclability of a supported catalyst is typically evaluated by performing multiple consecutive reaction cycles with catalyst recovery after each run. researchgate.net Key metrics include the maintenance of high product yield and enantioselectivity over numerous cycles.
However, supported catalysts can suffer from deactivation or loss of activity. Common issues include:
Leaching: The active catalytic species may detach from the support and dissolve into the reaction mixture. This can be tested using hot filtration experiments, where the solid catalyst is removed mid-reaction to see if the filtrate remains active.
Fouling: The pores and active sites of the catalyst can be blocked by byproducts or decomposition products.
Chemical Degradation: The immobilized ligand itself can undergo side reactions, leading to inactive species. For supported primary amines, intramolecular amidation with ester groups on the polymer support has been identified as a deactivation pathway.
Studies on similar immobilized primary amine catalysts have shown that catalyst stability and recyclability can be significantly improved. For example, using bulky end-capping reagents to block unreacted functional groups on the polymer support can prevent deactivation pathways. bit.edu.cn The use of magnetic nanoparticles as the support allows for highly efficient catalyst recovery using an external magnetic field, minimizing mechanical loss during recycling. nih.govtheaic.org
Biocatalytic Applications and Enzymatic Systems Involving R 2 1 Aminoethyl Aniline
(R)-2-(1-Aminoethyl)aniline as an Amine Donor in Transaminase Reactions
The efficiency of transaminase-catalyzed reactions is often limited by unfavorable reaction equilibria. nih.gov To overcome this, "smart" amine donors have been developed. These molecules are converted into byproducts that undergo a subsequent irreversible transformation, thereby shifting the reaction equilibrium towards the desired amine product. researchgate.netmdpi.com
While direct studies detailing the use of this compound as an amine donor are not prominent in the reviewed literature, its structure as an aromatic vicinal diamine suggests it could function as a smart amine donor. A well-documented analogue, ortho-xylylenediamine, undergoes deamination to form an aminoaldehyde, which then spontaneously cyclizes to isoindole. nih.gov The resulting isoindole subsequently polymerizes, an irreversible process that effectively removes the byproduct from the reaction and drives the synthesis of the target chiral amine. nih.gov Similarly, other 1,2-diamines, upon deamination, can yield α-aminoketones that spontaneously dimerize and oxidize to form stable heteroaromatic pyrazines, achieving the same equilibrium shift. researchgate.net Given these precedents, it is plausible that this compound could follow a similar reaction pathway, making it a potentially valuable, yet underexplored, smart amine donor for biocatalytic applications.
The substrate scope of wild-type amine transaminases can be restrictive, particularly concerning sterically demanding substrates such as bulky aromatic amines. frontiersin.orgresearchgate.net The active site of these enzymes is typically composed of a large and a small binding pocket, which dictates the size and shape of acceptable substrates. rsc.org
The acceptance of aromatic diamines by ATAs is dependent on the specific enzyme. Research has shown that some transaminases can accept primary aromatic (R)-amines and various aliphatic diamines, such as cadaverine. nih.govmdpi.com However, enzymes often show limited or no activity towards more sterically hindered aromatic amines. nih.gov The challenge lies in accommodating the bulky structure of molecules like this compound within the confined space of the enzyme's active site. While a transaminase from Blastococcus saxobsidens has demonstrated activity towards primary aromatic (R)-amines, the broader applicability across different ATAs is not guaranteed. mdpi.com The successful use of structurally related diamines in biotransformations suggests that specific transaminases capable of processing such molecules exist or can be engineered. researchgate.net
The discovery and engineering of novel transaminases with desired activities necessitate robust high-throughput screening (HTS) methods. researchgate.net These assays allow for the rapid profiling of large enzyme libraries against various substrates. Several HTS assays are based on colorimetric or fluorometric detection. nih.govalmacgroup.com
A common strategy involves the use of specific amine donors or acceptors that generate a colored or fluorescent product upon reaction. For instance, a colorimetric method using 2-(4-nitrophenyl)ethan-1-amine as the donor produces a colored precipitate, allowing for visual estimation of transaminase activity. almacgroup.com Another approach utilizes aliphatic α-diketones like 2,3-butanedione (B143835) as amino acceptors, which form colored products in the presence of an active transaminase. nih.gov This method has proven effective for screening ω-TA mutants with high activity. nih.gov The use of smart donors like ortho-xylylenediamine is also advantageous for screening, as the subsequent polymerization of the isoindole byproduct generates a distinct color. nih.gov
Fluorescence-based assays offer another sensitive option for HTS. One such method relies on the reaction between a ketone (either the substrate or byproduct) and a fluorescent probe, such as methoxy-2-aminobenzoxime (PMA). The change in fluorescence intensity allows for the monitoring of ketone concentration and, consequently, enzyme activity. nih.gov These screening techniques are crucial for identifying and optimizing transaminases for specific applications, including those that might utilize aromatic diamine donors.
Table 1: High-Throughput Screening (HTS) Assays for Transaminase Activity
| Assay Type | Principle | Amine Donor/Acceptor Example | Detection Method | Reference |
|---|---|---|---|---|
| Colorimetric | Formation of a colored precipitate from the amine donor byproduct. | 2-(4-Nitrophenyl)ethan-1-amine | Visual/Spectrophotometry | almacgroup.com |
| Colorimetric | Formation of colored products from transamination with α-diketones. | 2,3-Butanedione (acceptor) | Spectrophotometry | nih.gov |
| Colorimetric | Polymerization of byproduct from a "smart" amine donor. | ortho-Xylylenediamine | Visual/Spectrophotometry | nih.gov |
| Fluorometric | Reaction of a ketone with a fluorescent probe. | Substrate/Product ketone | Fluorometry | nih.gov |
Biocatalyst Engineering for Enhanced Transformation of Related Substrates
Many wild-type transaminases exhibit low activity or stability and a narrow substrate scope, particularly towards non-natural or sterically bulky substrates like aromatic diamines. nih.govnih.gov Protein engineering is a powerful tool to overcome these limitations by tailoring enzyme properties for specific industrial needs. frontiersin.orgacs.org Strategies include directed evolution and rational design, often guided by computational modeling. nih.govacs.org
Rational design involves making specific mutations at key residues in the enzyme's active site to alter its properties. A common target for engineering is the small binding pocket of the active site, which often restricts the size of acceptable substrates. rsc.org By mutating bulky residues in this pocket to smaller ones (e.g., W89A), researchers have successfully expanded the substrate specificity of ATAs to accept larger aromatic compounds like 1,2-diphenylethylamine. nih.gov Computational approaches, such as molecular dynamics simulations, can identify residues that form substrate entry tunnels, and mutating these can significantly improve activity towards challenging substrates. acs.org For example, an in silico-guided approach led to the creation of double mutants (F88L/C418G/L) of Chromobacterium violaceum transaminase with over 200-fold improved activity for the conversion of 1-phenylbutylamine. acs.org
Directed evolution involves creating large libraries of enzyme variants through random mutagenesis, followed by screening for improved performance. This approach has been used to generate highly active and stable transaminases. For instance, an (R)-selective ATA was engineered through 11 rounds of evolution to produce a variant with 27 mutations that was highly effective for the synthesis of the antidiabetic drug sitagliptin (B1680988) under harsh process conditions. frontiersin.org These engineering strategies demonstrate the potential to develop bespoke transaminases capable of efficiently utilizing challenging substrates, including aromatic diamines related to this compound.
Table 2: Examples of Engineered Amine Transaminases with Enhanced Properties
| Original Enzyme | Engineering Strategy | Key Mutations | Improved Property/Target Substrate | Reference |
|---|---|---|---|---|
| Chromobacterium violaceum ATA | Rational Design (Computational) | F88L / C418(G/L) | >200-fold increased activity for 1-phenylbutylamine | acs.org |
| Streptomyces sp. Sbv333-ATA | Rational Design (Structure-based) | W89A | Increased activity toward bulky amines (1,2-diphenylethylamine) | nih.gov |
| Luminiphilus syltensis (R)-ATA | Rational Design | V37A | Increased activity towards 1-phenylpropylamine | rsc.org |
| Arthrobacter sp. (R)-ATA | Directed Evolution | 27 mutations | Enhanced stability and activity for sitagliptin synthesis | frontiersin.org |
Scientific Literature Lacks Specific Data on the Reactivity and Derivatization of this compound
A thorough review of available scientific literature reveals a significant gap in detailed research concerning the specific chemical reactivity and derivatization of the chiral compound this compound. While the requested topics—annulation reactions for heterocyclic synthesis, polycondensation for polymer chemistry, and derivatization for functional material precursors—are established areas of organic chemistry, their specific application to this particular molecule is not documented in readily accessible academic and research databases.
Extensive searches for data on the synthesis of dihydroquinazolines, mechanistic studies of annulation pathways, polycondensation reactions, and the chemical modification of biomaterials like silk fibroin using this compound did not yield specific research findings. The existing literature primarily focuses on structurally related but distinct molecules.
For instance, the synthesis of dihydroquinazolines is well-documented using precursors like 2-aminobenzylamine. Similarly, studies on polycondensation and the modification of biomaterials often utilize different isomers, such as 4-(2-aminoethyl)aniline, which possesses a different substitution pattern on the aniline (B41778) ring.
This lack of specific data prevents a scientifically accurate and verifiable article from being written that adheres to the requested detailed outline. The chemical behavior and reactivity of a specific enantiomer like this compound can be unique, and extrapolating data from its structural or positional isomers would be scientifically unsound. Consequently, without dedicated research on this compound, a comprehensive and factual report on its specific reactivity in the outlined areas cannot be compiled.
Computational and Theoretical Studies on R 2 1 Aminoethyl Aniline
Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) in Ligand DesignQSAR models are often developed for series of related compounds to predict their biological activity. However, no QSAR studies incorporating (R)-2-(1-aminoethyl)aniline as part of a dataset for ligand design were found. The application of chemoinformatic approaches to this specific molecule has not been documented in the available literature.
Due to these constraints, the generation of the requested article with "thorough, informative, and scientifically accurate content" for each specified section is not feasible.
Emerging Research Directions and Future Perspectives for R 2 1 Aminoethyl Aniline
Development of Novel Stereoselective Synthetic Strategies
The synthesis of enantiomerically pure vicinal diamines is a cornerstone of modern organic chemistry, as these structures are pivotal for creating chiral catalysts, pharmaceuticals, and other bioactive molecules. researchgate.netsigmaaldrich.com While classical resolution methods are established, current research focuses on developing more efficient and direct asymmetric syntheses. For a target like (R)-2-(1-aminoethyl)aniline, several cutting-edge strategies are being explored.
Prominent among these are transition metal-catalyzed reactions. For instance, nickel-hydride catalyzed enantioselective hydroamidation has emerged as a powerful tool for producing enantioenriched vicinal diamines from simple starting materials. rsc.orgrsc.org Another avenue involves the organocatalytic nucleophilic addition of hydrazones to imines, which can establish two adjacent stereocenters with high control. thieme-connect.com Furthermore, methods based on chiral auxiliaries, such as tert-butanesulfinamide, provide a reliable and versatile route for the asymmetric synthesis of a wide array of amines and could be adapted for this target. yale.edu The development of novel reaction mechanisms, including diboron-participated rearrangements, also offers practical and highly selective routes to chiral vicinal diamines from readily available materials. youtube.com
| Synthetic Strategy | Key Features | Potential for this compound Synthesis | Reference |
|---|---|---|---|
| NiH-Catalyzed Hydroamidation | Uses alkenyl amides and dioxazolones; high enantioselectivity (up to 99% ee). | Applicable for creating the chiral ethylamine (B1201723) backbone with high stereocontrol. | rsc.orgrsc.org |
| Organocatalytic aza-Mannich Reaction | Employs chiral phosphoric acids to catalyze the addition of hydrazones to imines; excellent diastereoselectivity. | Could be used to construct the C-C and C-N bonds of the diamine structure stereoselectively. | thieme-connect.com |
| Chiral Sulfinamide Chemistry | Utilizes tert-butanesulfinamide as a chiral auxiliary to direct stereoselective additions to imines. | A versatile and scalable method for installing the chiral amine center. | yale.edu |
| Diboron-Mediated Rearrangement | A concerted reaction mechanism involving a six-membered ring transition state, leading to high stereoselectivity. | A novel and efficient approach for the direct formation of the diamine moiety. | youtube.com |
Expansion of Catalytic Applications to New Reaction Types
Chiral vicinal diamines like this compound are highly sought after as ligands for transition metal catalysts. nih.gov Their bidentate nature allows them to form stable chelate complexes with metals such as rhodium, iridium, palladium, and copper, creating a well-defined chiral environment around the metallic center. This is crucial for inducing high stereoselectivity in a wide range of chemical transformations. rsc.orgresearchgate.net
The future for this compound in catalysis lies in its application to new and challenging reaction types. While chiral diamines are already used in reactions like asymmetric hydrogenation and transfer hydrogenation, there is vast potential in other areas. These include enantioselective C-C bond-forming reactions such as Diels-Alder, Michael, and Aldol reactions, where the chiral catalyst activates the substrate and controls the stereochemical outcome. alfachemic.com Moreover, its structure is suitable for C-N bond-forming reactions, like three-component aminomethylation, which can efficiently build molecular complexity. uni-pannon.hu Research is moving towards developing catalysts that are not only highly selective but also robust, reusable, and capable of functioning under greener, more sustainable reaction conditions. chemrxiv.orgresearchgate.net
| Reaction Type | Role of the Chiral Ligand | Potential Products | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Creates a chiral environment to control the facial selectivity of H2 addition to a prochiral olefin or ketone. | Enantiomerically enriched alkanes, alcohols, or amines. | rsc.org |
| Enantioselective Diels-Alder Reaction | Coordinates to a Lewis acidic metal, activating the dienophile and shielding one face from attack. | Chiral cyclic and bicyclic compounds. | alfachemic.com |
| Asymmetric Michael Addition | Controls the stereoselective addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Optically active 1,5-dicarbonyl compounds or their derivatives. | alfachemic.comacs.org |
| Catalytic Asymmetric Mannich Reaction | Facilitates the stereocontrolled synthesis of β-amino carbonyl compounds from aldehydes, amines, and ketones. | Chiral β-amino ketones and esters. | alfachemic.com |
Exploration in Materials Science and Sensing Technologies
The field of materials science is increasingly leveraging chirality to impart unique optical, electronic, and recognition properties to materials. chiralpedia.com Chiral molecules can be integrated into polymers, metal-organic frameworks (MOFs), and surfaces to create materials capable of interacting with circularly polarized light, facilitating enantioselective separations, or acting as sensitive chemical sensors.
For this compound, the combination of chirality and two reactive amine groups makes it an excellent candidate for incorporation into advanced materials. It can be used as a monomer in polycondensation reactions to produce chiral polymers. sigmaaldrich.com These polymers could have applications in chiral chromatography, where they serve as the stationary phase for separating racemic mixtures. Furthermore, the aniline (B41778) moiety can be electropolymerized to create chiral conducting polymers. Such materials are of interest for developing chiral electrodes for enantioselective sensing, where they can distinguish between the enantiomers of a target analyte through differences in electrochemical response. rsc.org The development of chiral sensors is a significant area of research, with applications ranging from pharmaceutical quality control to environmental monitoring. acs.org
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules, saving significant time and resources in the lab. mdpi.comnih.gov For a chiral molecule like this compound, computational modeling offers profound insights into its structure, properties, and potential applications.
DFT calculations can be used to determine the most stable conformations of the molecule and its metal complexes, which is crucial for designing effective catalysts. By modeling the transition states of catalyzed reactions, researchers can predict which stereoisomer will be the major product, thus guiding the rational design of ligands for higher enantioselectivity. researchgate.net Furthermore, computational methods can predict chiroptical properties, such as circular dichroism (CD) spectra, which are essential for characterizing chiral molecules. In materials science, modeling can simulate how this compound molecules would self-assemble or interact with surfaces, aiding in the design of new chiral materials and sensors. nih.gov These predictive capabilities accelerate the discovery and optimization of new applications for the molecule.
| Computational Method | Information Gained | Impact on Research | Reference |
|---|---|---|---|
| Conformational Analysis (DFT) | Predicts the lowest energy 3D structures of the ligand and its metal complexes. | Essential for understanding ligand-metal interactions and the basis of stereocontrol. | figshare.com |
| Transition State Modeling | Calculates the energy barriers for the formation of different stereoisomers in a reaction. | Enables the rational design of catalysts with improved enantioselectivity. | researchgate.net |
| Spectroscopic Prediction (TD-DFT) | Simulates CD, UV-vis, and NMR spectra. | Aids in the structural elucidation and assignment of absolute configuration. | mdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Simulates the behavior of the molecule in solution or its interaction with surfaces over time. | Provides insights into self-assembly for materials science and substrate binding for catalysis. | nih.gov |
Synergistic Approaches Combining Synthetic Chemistry and Biocatalysis
The integration of biocatalysis with traditional synthetic chemistry offers a powerful strategy for producing complex chiral molecules in a more sustainable and efficient manner. nih.govnih.gov Enzymes operate under mild conditions, are biodegradable, and exhibit exquisite stereoselectivity, making them ideal catalysts for key synthetic steps. nih.gov
For the synthesis of this compound, a synergistic approach could be particularly advantageous. For example, an enzyme, such as an engineered transaminase or reductive aminase, could be used to asymmetrically synthesize a chiral precursor. mdpi.comfrontiersin.org These enzymes can convert a prochiral ketone into a chiral amine with exceptionally high enantiomeric excess. rochester.edumdpi.com This enzymatically produced intermediate could then be converted into the final target molecule using conventional chemical reactions. This chemoenzymatic route combines the unparalleled selectivity of biocatalysis for the chirality-defining step with the broad scope and reliability of traditional organic synthesis for the remaining transformations. This approach not only provides access to highly pure enantiomers but also aligns with the principles of green chemistry by reducing reliance on heavy metals and harsh reagents. nih.gov
Q & A
Q. What are the common synthetic routes for (R)-2-(1-aminoethyl)aniline, and how can reaction conditions be optimized to improve enantiomeric purity?
- Methodological Answer : this compound is typically synthesized via reductive amination of 2-(1-ketoethyl)aniline using chiral catalysts or enzymes. Key steps include:
- Intermediate Preparation : Reacting 2-nitroacetophenone with aniline derivatives, followed by reduction of the nitro group to an amine .
- Chiral Resolution : Employing ω-transaminases (ω-TAs) for stereoselective amination, as demonstrated in CN201710593645.4, which uses enzymatic catalysis to achieve >95% enantiomeric excess (ee) .
- Optimization : Adjusting pH (7.0–8.5), temperature (30–40°C), and co-solvent ratios (e.g., DMSO:buffer 1:4) to enhance enzyme stability and substrate solubility .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers and quantify ee .
- Spectroscopic Analysis :
- NMR : Compare H and C spectra with reference data to identify chiral centers. For example, the NH proton in (R)-isomers exhibits distinct splitting patterns due to steric interactions .
- X-ray Crystallography : Resolve absolute configuration using single-crystal data, as described in enantiomorph-polarity estimation methods (e.g., Flack parameter analysis) .
Q. What purification strategies are effective for isolating this compound from racemic mixtures or synthetic byproducts?
- Methodological Answer :
- Chromatography : Flash chromatography on silica gel with ethyl acetate:hexane (3:7) removes non-polar impurities.
- Crystallization : Recrystallize from ethanol/water mixtures (70:30) to enhance enantiomeric purity .
- Derivatization : Convert the amine to a diastereomeric salt (e.g., using (R)-mandelic acid) for selective precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in enantiomeric excess (ee) data obtained from different analytical methods (e.g., HPLC vs. NMR)?
- Methodological Answer :
- Cross-Validation : Perform chiral HPLC and H NMR with chiral shift reagents (e.g., Eu(hfc)) to compare results. Discrepancies may arise from impurities or solvent effects.
- Error Analysis : Quantify uncertainties in integration (NMR) or peak area (HPLC) using statistical tools like Grubbs’ test .
- Advanced Techniques : Use circular dichroism (CD) spectroscopy to correlate optical activity with ee, ensuring consistency across methods .
Q. What strategies optimize the stereoselective synthesis of this compound in multi-step reactions involving sensitive intermediates?
- Methodological Answer :
- Enzyme Engineering : Modify ω-TAs via directed evolution to enhance thermostability and substrate specificity, as shown in recent patents .
- Protection-Deprotection : Temporarily protect the amine group with tert-butoxycarbonyl (Boc) during alkylation steps to prevent racemization .
- Flow Chemistry : Use microreactors to control reaction kinetics and minimize side reactions (e.g., epimerization) .
Q. How do steric and electronic effects of substituents (e.g., methoxy, thioether) influence the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., isopropylthio) reduce reaction rates in Pd-catalyzed cross-couplings due to hindered access to the active site .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF) increase electrophilicity at the amine, enhancing nucleophilic substitution efficiency .
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like Suzuki-Miyaura couplings .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor ee in real-time during large-scale reactions .
- Catalyst Immobilization : Use silica-supported ω-TAs or chiral Ru complexes to enable catalyst recycling and reduce costs .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., substrate concentration, agitation rate) for reproducibility .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between computational predictions and experimental outcomes in the stereoselective synthesis of this compound?
- Methodological Answer :
- Re-evaluate Force Fields : Ensure molecular dynamics simulations account for solvent effects (e.g., DMSO’s polarity) that alter transition-state energies .
- Synchrotron Studies : Perform high-resolution X-ray diffraction to refine crystal structures and validate computational models .
- Collaborative Benchmarking : Compare results with open datasets (e.g., Cambridge Structural Database) to identify systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
